1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-chloro-6-fluorophenylmethanesulfonyl chloride, which is then reacted with pyrrolidine and piperidine under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
- 1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
- 1-[(2-Bromophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is unique due to the presence of both chlorine and fluorine atoms in its structure, which can influence its reactivity and interactions with biological targets. This dual halogenation can provide distinct properties compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O3S/c18-15-4-3-5-16(19)14(15)12-25(23,24)21-10-6-13(7-11-21)17(22)20-8-1-2-9-20/h3-5,13H,1-2,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNQNGQEMTIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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